molecular formula C25H33N3O3 B5192180 [4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3,4-DIMETHOXYPHENYL)METHANONE

[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](3,4-DIMETHOXYPHENYL)METHANONE

Cat. No.: B5192180
M. Wt: 423.5 g/mol
InChI Key: JIVRSJFAAAPFDB-UHFFFAOYSA-N
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Description

4-(1-Benzyl-4-piperidyl)piperazinomethanone: is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-benzyl-4-piperidyl)piperazinomethanone typically involves the cyclization of piperazine derivatives. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of the Ugi reaction, ring opening of aziridines, and photocatalytic synthesis .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but typically involve modifications to the aromatic ring or the piperidine/piperazine rings.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-4-piperidyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved are typically related to neurotransmission and signal transduction .

Properties

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-30-23-9-8-21(18-24(23)31-2)25(29)28-16-14-27(15-17-28)22-10-12-26(13-11-22)19-20-6-4-3-5-7-20/h3-9,18,22H,10-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVRSJFAAAPFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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